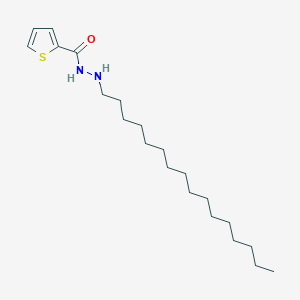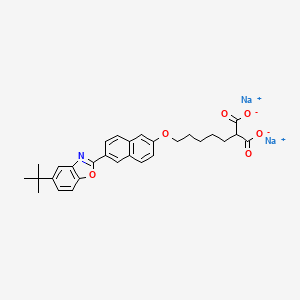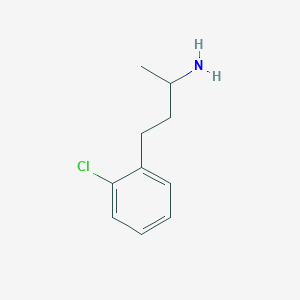![molecular formula C22H16N2O B610929 6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole CAS No. 1253491-42-7](/img/structure/B610929.png)
6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole” is a chemical compound with the molecular formula C22H16N2O . It has been studied for its potential therapeutic effects in breast cancer models .
Molecular Structure Analysis
The molecular structure of “6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole” consists of a pyrido[3,4-b]indole core with a methoxy group at the 6-position and a naphthalen-1-yl group at the 1-position .科学的研究の応用
Inhibition of Rice Blast Fungus Infection
SP-141 has been found to target Trs85, a subunit of the transport protein particle III complex, which is essential for appressorium-mediated infection in the rice blast fungus, Magnaporthe oryzae . By affecting autophagy and the Trs85–Ypt1 interaction, SP-141 has shown substantial capacity to effectively inhibit infection caused by the rice blast fungus . This suggests that SP-141 has potential for the control of rice blast .
Broad-Spectrum Antifungal Agent
In addition to its specific action against rice blast fungus, SP-141 also exhibits wide-ranging potential as an antifungal agent with broad-spectrum activity . This means it could be effective against a variety of fungal pathogens, making it a valuable tool in the fight against fungal diseases .
Development of Radiotracers for MDM2
SP-141 has been investigated for the development of radiotracers for Murine double minute 2 (MDM2), a negative regulator of the p53 tumor suppressor protein . MDM2 is overexpressed in several human cancers, and the development of 18F-labeled compounds based on SP-141 for imaging tumor MDM2 expression levels with positron emission tomography (PET) has been explored .
Inhibition of Breast Cancer
SP-141 has shown strong in vitro and in vivo antibreast cancer activity . While further investigation is needed, the data indicate that SP-141 is a novel targeted therapy for breast cancer .
将来の方向性
特性
IUPAC Name |
6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABFWJDLCCDJJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole | |
Q & A
A: SP141 primarily targets the oncoprotein Murine double minute 2 homolog (MDM2). [, ]
A: SP141 directly binds to MDM2, promoting its auto-ubiquitination and subsequent degradation by the proteasome. [] This is in contrast to other MDM2 inhibitors that target the MDM2-p53 interaction. []
A: No, SP141 exhibits anticancer activity regardless of p53 status. It has demonstrated efficacy in both p53 wild-type and p53-null cell lines and animal models. [, , ]
A: MDM2 inhibition by SP141 leads to various downstream effects, including:* Increased p53 levels: In cells with functional p53, SP141 treatment results in increased p53 levels and activation of downstream p53 target genes. [, ]* Cell cycle arrest: SP141 induces G2/M cell cycle arrest in various cancer cell lines. [, , ]* Apoptosis: Treatment with SP141 leads to apoptosis in various cancer cell lines. [, ]* Inhibition of cell migration and invasion: SP141 has been shown to prevent cell migration and invasion in vitro. [, ]
A: Yes, SP141 has demonstrated p53-independent effects. For example, in liposarcoma, SP141 inhibits MDM2's role in regulating serine metabolism and nucleotide synthesis, independent of p53. []
A: While specific SAR studies were not detailed in the provided papers, the development of fluorinated SP141 analogues for PET imaging suggests that structural modifications can impact its binding affinity to MDM2 and its pharmacokinetic properties. []
A: One study explored the use of FcRn-targeted nanoparticles for oral delivery of SP141, demonstrating enhanced efficacy in treating breast cancer and metastasis. [] This highlights the potential of nanoformulations to improve drug delivery and therapeutic efficacy.
A: SP141 has demonstrated potent anti-cancer effects in vitro against various cancer cell lines, including:* Glioblastoma []* Medulloblastoma []* Neuroblastoma []* Pancreatic cancer []* Breast cancer []
A: SP141 inhibits cell viability, induces apoptosis, causes G2/M cell cycle arrest, and prevents cell migration in these cancer cell lines. [, , , ]
A: SP141 has demonstrated significant antitumor activity in vivo in various xenograft models, including: * Intracranial xenografts of glioblastoma and medulloblastoma []* Subcutaneous and orthotopic xenografts of neuroblastoma []* Xenograft and orthotopic models of pancreatic cancer []* Patient-derived xenograft models of liposarcoma []
ANone: No, SP141 has not yet progressed to clinical trials based on the available information.
A: A validated HPLC method has been developed and used to quantify SP141 in plasma and various tissues. [] Additionally, a quantitative LC-MS/MS method has also been developed and applied to a mouse pharmacokinetic study. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)





![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)
![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide](/img/structure/B610867.png)

